

Application Notes and Protocols: Tween 65 for Protein Extraction from Mammalian Cells

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Compound of Interest		
Compound Name:	Tween 65	
Cat. No.:	B15548172	Get Quote

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Introduction

The successful extraction of proteins from mammalian cells is a critical first step for a multitude of downstream applications, from basic research to drug discovery. The choice of detergent is paramount in ensuring high yields of structurally and functionally intact proteins. Non-ionic detergents are favored for their mild nature, preserving protein-protein interactions and enzymatic activity.[1] **Tween 65** (Polysorbate 65) is a non-ionic surfactant that can be utilized for the solubilization and extraction of proteins from mammalian cells.[2][3] This document provides a detailed protocol for the use of **Tween 65** in this application, alongside comparative data for other commonly used detergents and a relevant signaling pathway that can be investigated using this method.

While specific protocols for **Tween 65** in protein extraction are not as widely published as for other detergents like Tween 20 or Triton X-100, its properties as a non-ionic surfactant make it a viable option. This protocol is based on established methods for mild detergent-based cell lysis and has been adapted to leverage the known characteristics of **Tween 65**.

Data Presentation: Comparison of Non-Ionic Detergents



Methodological & Application

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Choosing the appropriate detergent requires consideration of its physicochemical properties. The following table summarizes key characteristics of **Tween 65** and other commonly used non-ionic detergents to aid in selection.



Detergent	Chemical Name	Molecular Weight (g/mol)	Critical Micelle Concentr ation (CMC)	HLB Value	Form	Key Features
Tween 65	Polyoxyeth ylene (20) sorbitan tristearate	~1843	Not widely reported	10.5[2][4] [5][6]	Waxy solid[2]	Soluble in ethanol and isopropano I.[2] Suitable for forming oilin-water emulsions. [7]
Tween 80	Polyoxyeth ylene (20) sorbitan monooleat e	~1310	0.012 mM	15.0	Viscous liquid	Commonly used for selective protein extraction and solubilizing membrane proteins.[8]
Tween 20	Polyoxyeth ylene (20) sorbitan monolaurat e	~1228	0.059 mM	16.7	Viscous liquid	Widely used in immunoass ays to reduce non- specific binding.[9]
Triton X- 100	Polyoxyeth ylene (9.5)	~625	0.24 mM	13.5	Viscous liquid	A general- purpose, mild non-

[10]



octylphenyl ionic
ether detergent
for
solubilizing
membrane
proteins.[9]

Experimental Protocols

Protocol 1: Total Protein Extraction from Adherent Mammalian Cells using Tween 65

This protocol describes the extraction of total cellular proteins from a monolayer of cultured mammalian cells.

Materials:

- Lysis Buffer:
 - 50 mM Tris-HCl, pH 7.4
 - 150 mM NaCl
 - 1 mM EDTA
 - 1% (v/v) **Tween 65** (Prepare a 10% stock solution in sterile water)
 - Protease Inhibitor Cocktail (add fresh before use)
 - Phosphatase Inhibitor Cocktail (optional, add fresh before use)
- · Phosphate-Buffered Saline (PBS), ice-cold
- Cell scraper
- · Microcentrifuge tubes, pre-chilled



Microcentrifuge

Procedure:

- Cell Preparation:
 - Grow mammalian cells to the desired confluency in a culture dish.
 - Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Cell Lysis:
 - After the final PBS wash, aspirate all remaining buffer.
 - \circ Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 500 μL for a 10 cm dish).
 - Using a cell scraper, gently scrape the cells from the surface of the dish in the presence of the Lysis Buffer.
 - Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubation:
 - Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to ensure complete lysis.
- · Clarification of Lysate:
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Protein Collection:
 - Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, prechilled microcentrifuge tube.
 - The protein extract is now ready for downstream applications or can be stored at -80°C.



Protocol 2: Protein Extraction from Suspension Mammalian Cells using Tween 65

This protocol is adapted for mammalian cells grown in suspension.

Mate	rials:
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Same as Protocol 1.

Procedure:

- · Cell Harvesting:
 - Transfer the cell suspension to a centrifuge tube.
 - Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
 - Discard the supernatant.
- Washing:
 - Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.
 - Discard the supernatant. Repeat this wash step once more.
- Cell Lysis:
 - Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).
- Incubation and Clarification:
 - Follow steps 3-5 from Protocol 1.

Quantitative Data Summary



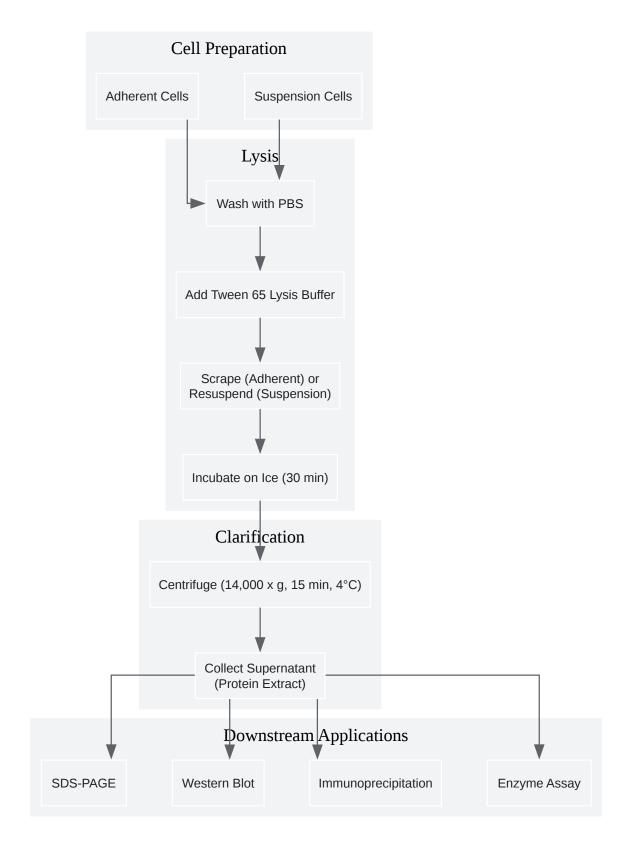
The efficiency of protein extraction can be evaluated by measuring the total protein yield and comparing the abundance of specific subcellular markers. Below is a sample table illustrating how to present such comparative data. While specific data for **Tween 65** is limited in the literature, this format can be used for your own experimental comparisons.

Lysis Buffer	Total Protein Yield (μg/10^6 cells)	Cytoplasmic Marker (e.g., GAPDH) Abundance (Relative Units)	Membrane Marker (e.g., EGFR) Abundance (Relative Units)
1% Tween 65	[Experimental Value]	[Experimental Value]	[Experimental Value]
1% Tween 80	[Experimental Value]	[Experimental Value]	[Experimental Value]
1% Triton X-100	[Experimental Value]	[Experimental Value]	[Experimental Value]
RIPA Buffer	[Experimental Value]	[Experimental Value]	[Experimental Value]

Visualization of Experimental Workflow and a Key Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for protein extraction and a representative signaling pathway that can be studied using the extracted proteins.



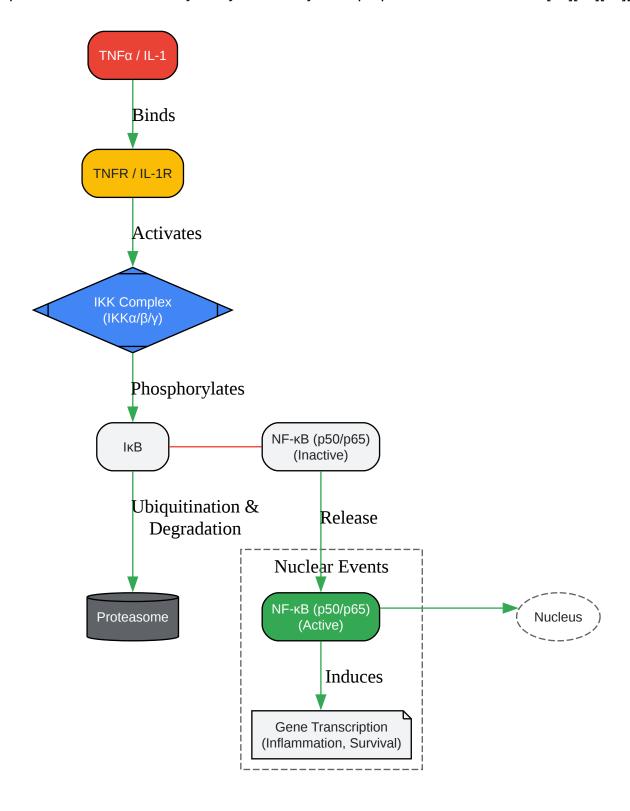


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Caption: Workflow for Protein Extraction using **Tween 65**.



Proteins extracted using this mild non-ionic detergent protocol are suitable for studying a variety of cellular processes, including signal transduction. The Nuclear Factor-kappa B (NF- kB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival, and its components can be effectively analyzed from lysates prepared with this method.[11][12][13][14]





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Caption: The Canonical NF-kB Signaling Pathway.

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